molecular formula C4H12I2Si2 B14648589 1,2-Diiodo-1,1,2,2-tetramethyldisilane CAS No. 54580-27-7

1,2-Diiodo-1,1,2,2-tetramethyldisilane

Cat. No.: B14648589
CAS No.: 54580-27-7
M. Wt: 370.12 g/mol
InChI Key: QRLNCLDHZXYGEF-UHFFFAOYSA-N
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Description

1,2-Diiodo-1,1,2,2-tetramethyldisilane (C₄H₁₂I₂Si₂) is a disilane derivative featuring two silicon atoms bonded to two methyl groups each, with iodine substituents at the 1,2-positions. The compound is characterized by a central Si–Si bond flanked by iodine atoms, which significantly influence its electronic and steric properties. It serves as a key intermediate in organosilicon chemistry, particularly in Pd-catalyzed cross-coupling reactions to synthesize donor-acceptor systems with blue luminescence . Its stability under synthetic conditions and the lability of the iodine substituents make it valuable for constructing complex silicon-based architectures.

Properties

CAS No.

54580-27-7

Molecular Formula

C4H12I2Si2

Molecular Weight

370.12 g/mol

IUPAC Name

iodo-[iodo(dimethyl)silyl]-dimethylsilane

InChI

InChI=1S/C4H12I2Si2/c1-7(2,5)8(3,4)6/h1-4H3

InChI Key

QRLNCLDHZXYGEF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)([Si](C)(C)I)I

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-Diiodo-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with iodine. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Diiodo-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.

    Coupling Reactions: It can be used in coupling reactions to form more complex organosilicon compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Diiodo-1,1,2,2-tetramethyldisilane has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as luminescent materials and semiconductors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.

    Catalysis: It is used in catalytic processes to facilitate various chemical transformations.

    Biological Research:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-1,1,2,2-tetramethyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive iodine atoms. These transformations can lead to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1,2-Dichloro-1,1,2,2-Tetramethyldisilane (C₄H₁₂Cl₂Si₂)

  • Reactivity: Widely used in nucleophilic substitutions due to the electrophilic nature of chlorine. Reacts with diaminophosphide boranes to form silylated phosphine boranes .
  • Electronic Effects : Chlorine’s higher electronegativity compared to iodine weakens the Si–Si bond slightly, enhancing reactivity in polar solvents.
  • Applications : Preferred for cross-coupling with P-based nucleophiles under mild conditions .

1,1-Difluoro-1,2,2,2-Tetramethyldisilane (C₄H₁₂F₂Si₂)

  • Structural Features : Fluorine’s strong electron-withdrawing effect reduces Si–Si bond strength, as observed in computational studies .
  • Stability : More moisture-sensitive than diiodo analogs, requiring inert handling.

1,2-Bis(trifluoromethyl)-1,1,2,2-Tetramethyldisilane (C₆H₁₂F₆Si₂)

  • Conformational Flexibility : Exhibits phase-dependent conformers—one conformer in gas/solid phases, three in the liquid phase due to rotational freedom around the Si–Si bond .
  • Electronic Properties : Trifluoromethyl groups induce significant electron withdrawal, altering UV absorption profiles compared to methyl or iodine substituents .

Alkyl/Aryl-Substituted Disilanes

1,2-Dibenzyl-1,1,2,2-Tetramethyldisilane (C₁₈H₂₄Si₂)

  • Steric Effects : Bulky benzyl groups hinder reactivity in cross-coupling but improve thermal stability.
  • Characterization : Distinct ²⁹Si NMR signals (δ −20 to −25 ppm) due to steric and electronic environments .

1,2-Divinyl-1,1,2,2-Tetramethyldisilane (C₈H₁₆Si₂)

  • Reactivity : Vinyl groups enable polymerization or cycloaddition reactions, useful in synthesizing polysilane polymers .

Alkoxy-Substituted Disilanes

1,2-Diethoxy-1,1,2,2-Tetramethyldisilane (C₈H₂₂O₂Si₂)

  • Applications: Used in Pd-catalyzed silylation of aryl bromides, yielding aryldimethylsilanols after hydrolysis .
  • Leaving Group Ability : Ethoxy groups act as better leaving groups under basic conditions compared to iodine .

1,2-Dimethoxy-1,1,2,2-Tetramethyldisilane (C₆H₁₈O₂Si₂)

  • Handling : Moisture-sensitive but less volatile than chloro analogs (flash point: 27°C) .

Comparative Data Table

Compound Substituents Si–Si Bond Length (Å) Key Reactivity Applications
1,2-Diiodo-1,1,2,2-tetramethyldisilane I, CH₃ ~2.37 (estimated) Pd-catalyzed cross-coupling Donor-acceptor luminescent materials
1,2-Dichloro-1,1,2,2-tetramethyldisilane Cl, CH₃ ~2.35 Nucleophilic substitution Phosphine borane synthesis
1,2-Bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane CF₃, CH₃ 2.36 (gas phase) Conformation-dependent reactions Phase behavior studies
1,2-Diethoxy-1,1,2,2-tetramethyldisilane OCH₂CH₃, CH₃ Not reported Silylation of aryl bromides Silanol precursors

Key Findings and Trends

Substituent Electronegativity : Halogen substituents (F > Cl > I) inversely correlate with Si–Si bond strength due to electron withdrawal .

Steric Effects : Bulky groups (e.g., benzyl, trifluoromethyl) reduce reactivity in coupling reactions but enhance thermal stability .

Leaving Group Ability : Iodine in 1,2-diiodo derivatives facilitates oxidative addition in Pd-catalyzed reactions, whereas alkoxy groups require hydrolysis for activation .

Phase-Dependent Behavior : Conformational flexibility varies significantly with substituents, as seen in bis(trifluoromethyl) derivatives .

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